1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde

Description

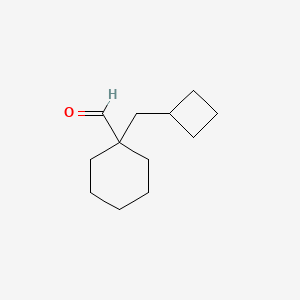

1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde is a cyclohexane-based aldehyde featuring a cyclobutylmethyl substituent.

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c13-10-12(7-2-1-3-8-12)9-11-5-4-6-11/h10-11H,1-9H2 |

InChI Key |

LSCZSIYMAOXJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CC2CCC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde typically involves the following steps:

Formation of Cyclobutylmethyl Group: The cyclobutylmethyl group can be synthesized through the reaction of cyclobutylmethyl bromide with a suitable nucleophile.

Attachment to Cyclohexane Ring: The cyclobutylmethyl group is then attached to the cyclohexane ring through a Friedel-Crafts alkylation reaction.

Introduction of Aldehyde Group: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The cyclobutylmethyl group can undergo nucleophilic substitution reactions, where the bromide can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like NaOH, KCN

Major Products:

Oxidation: Corresponding carboxylic acid

Reduction: Corresponding primary alcohol

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which can further undergo various chemical transformations. The cyclobutylmethyl group may influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (e.g., 4-Cl in 2d): The chlorine atom in 2d decreases electron density at the aldehyde carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack .

- Steric Effects: The cyclobutylmethyl group in the title compound imposes greater steric hindrance than phenyl or allyl substituents, possibly reducing reaction efficiency in bulky transition states.

Spectral and Physical Properties

- NMR Shifts: The aldehyde proton in 1-(4-chlorophenyl) derivatives resonates at δ 9.35 ppm, while nitro-substituted analogs (e.g., 41g) show upfield shifts (δ 9.55 ppm) due to conjugation with electron-withdrawing nitro groups .

- Molecular Weight Trends: Aryl-substituted derivatives (e.g., 218.3 g/mol for 4-methoxyphenyl) exhibit higher molecular weights than alkyl-substituted analogs (e.g., 166.3 g/mol for methoxymethyl), influencing solubility and volatility .

Biological Activity

1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde is a chemical compound that has garnered interest due to its potential biological activities. Understanding the biological properties of this compound can provide insights into its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C12H18O

- Molecular Weight : 194.27 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC(C2CCC(C1)C2)C(=O)C

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound were assessed using in vitro assays measuring cytokine production in macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of the compound.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 10 | 200 | 250 |

| 50 | 150 | 200 |

This data demonstrates that higher concentrations of the compound significantly reduce the levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 80 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was determined to be approximately 50 µM, indicating that the compound has significant cytotoxic effects on breast cancer cells.

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. It is hypothesized that the compound may modulate signaling pathways associated with inflammation and apoptosis, although further studies are needed to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.